
N-isopropyl-N'-6-quinoxalinylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isopropyl-N'-6-quinoxalinylthiourea (IQ) is a chemical compound that belongs to the class of thiourea derivatives. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and environmental science. IQ is known for its unique chemical properties, which make it a promising candidate for the development of novel drugs and pesticides.
Mecanismo De Acción
The mechanism of action of N-isopropyl-N'-6-quinoxalinylthiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been found to inhibit the activity of protein kinase C, an enzyme involved in signal transduction pathways. Furthermore, this compound has been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects on living organisms. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell death. Additionally, this compound has been found to have neuroprotective effects, reducing the damage caused by ischemic stroke. However, this compound has also been found to have toxic effects on certain organs, such as the liver and kidneys, at high doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-isopropyl-N'-6-quinoxalinylthiourea has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of pharmacological activities. However, this compound also has several limitations. It is highly reactive and can undergo oxidation and degradation in the presence of air and light. Additionally, this compound has low solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on N-isopropyl-N'-6-quinoxalinylthiourea. One potential application is in the development of novel cancer therapies. This compound has been shown to exhibit potent antitumor activity, and further research could lead to the development of more effective cancer treatments. Additionally, this compound could be used as a lead compound for the development of new antibacterial and antiviral agents. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential toxic effects on living organisms.
Métodos De Síntesis
N-isopropyl-N'-6-quinoxalinylthiourea can be synthesized by the reaction of isopropylamine with 6-chloroquinoxaline-2-thiol in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product. The purity and yield of this compound can be improved by using various purification techniques, such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
N-isopropyl-N'-6-quinoxalinylthiourea has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of pharmacological activities, including antitumor, antimicrobial, and antiviral properties. This compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have potent antibacterial activity against Gram-positive and Gram-negative bacteria. Additionally, this compound has been found to inhibit the replication of several viruses, including herpes simplex virus and human immunodeficiency virus.
Propiedades
IUPAC Name |
1-propan-2-yl-3-quinoxalin-6-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4S/c1-8(2)15-12(17)16-9-3-4-10-11(7-9)14-6-5-13-10/h3-8H,1-2H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPNOXQSORSRNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=S)NC1=CC2=NC=CN=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{2-[(3-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B5814967.png)
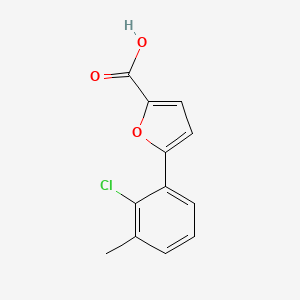
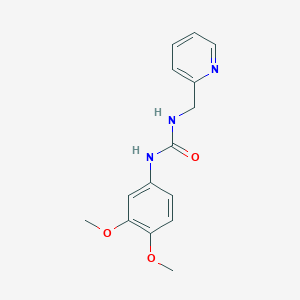
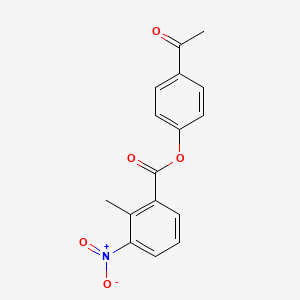
![3-methyl-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B5815010.png)

![4-benzyl-5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5815026.png)
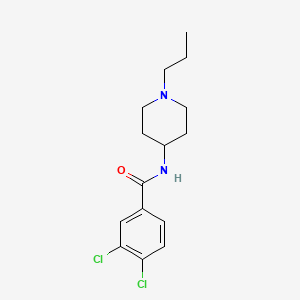
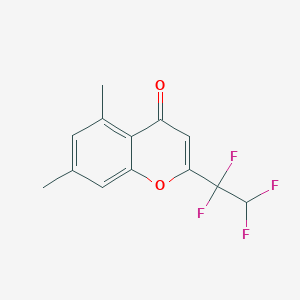
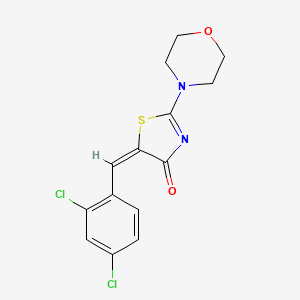
![N~1~,N~1~-dimethyl-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5815059.png)


